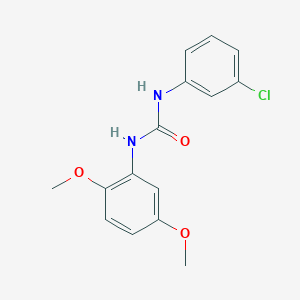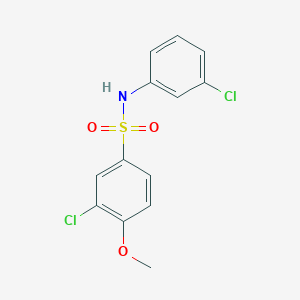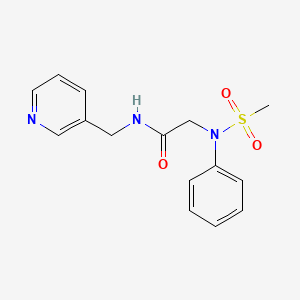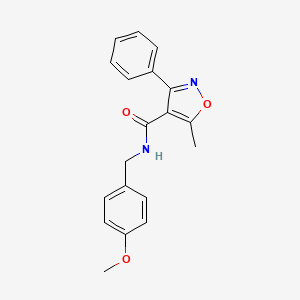
N-(3-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea, also known as U-4, is a synthetic compound that belongs to the class of phenylurea derivatives. It was first synthesized in the 1970s and has been used extensively in scientific research due to its unique properties. U-4 is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in regulating the cardiovascular system.
Mecanismo De Acción
N-(3-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea inhibits sGC by binding to its heme group, which is essential for its enzymatic activity. This binding prevents the conversion of guanosine triphosphate (GTP) to cGMP, leading to decreased cGMP levels. This mechanism of action has been extensively studied and has led to the development of other sGC inhibitors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease blood pressure and increase cardiac output in animal models. It has also been shown to have anti-inflammatory effects, which can be useful in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea has several advantages for lab experiments. It is a potent and specific inhibitor of sGC, which makes it useful for studying the role of sGC in various physiological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for N-(3-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea research. One area of interest is the development of more potent and selective sGC inhibitors. Another area of interest is the use of this compound in combination with other drugs to treat conditions such as heart failure and COPD. Additionally, this compound could be used as a tool to study the role of sGC in various physiological processes, including inflammation and oxidative stress. Overall, this compound has the potential to be a valuable tool in scientific research and could lead to the development of new treatments for a variety of conditions.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea involves the reaction of 3-chloroaniline with 2,5-dimethoxybenzoyl isocyanate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been optimized over the years to improve the yield and purity of this compound.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea has been used extensively in scientific research to study the role of sGC in various physiological processes. It has been shown to be a potent inhibitor of sGC, which leads to a decrease in cyclic guanosine monophosphate (cGMP) levels. This, in turn, leads to vasodilation, which can be useful in treating conditions such as hypertension and heart failure.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(2,5-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-12-6-7-14(21-2)13(9-12)18-15(19)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIJLWNHSAGAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5711550.png)

![5-imino-6-(3-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5711571.png)


![methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B5711584.png)
![1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5711585.png)
![2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5711594.png)
![N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5711603.png)

![methyl 3-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B5711613.png)
![methyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5711621.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5711623.png)